Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate
Description
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate is a synthetic organic compound characterized by a propanoate ester backbone with a methyl ester group. Its structure features a central phenyl ring substituted with a methoxy group linked to a 2-bromo-5-fluorophenyl moiety. This compound’s design incorporates halogenated (bromo, fluoro) and methoxy substituents, which are known to influence electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO3/c1-21-17(20)9-4-12-2-6-15(7-3-12)22-11-13-10-14(19)5-8-16(13)18/h2-3,5-8,10H,4,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWTZHGAMRSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-5-fluorobenzyl alcohol. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding carboxylic acid.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate has been investigated for its role as a pharmaceutical compound. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
Structure-Activity Relationship (SAR)
The compound's structure includes a bromo and fluorine substituent, which can enhance its lipophilicity and biological activity. Such modifications are often crucial in optimizing the pharmacokinetic properties of drug candidates.
Pharmacological Applications
Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that derivatives can inhibit specific cancer cell lines by interfering with molecular pathways involved in tumor growth and metastasis .
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, potentially benefiting conditions like arthritis or other inflammatory diseases .
Therapeutic Uses
Given its structural characteristics, this compound could be explored for therapeutic applications in:
Cancer Treatment
The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further investigation in oncology. Inhibitors targeting specific pathways like YAP/TAZ/TEAD have been noted for their potential in treating malignant mesothelioma, suggesting that similar compounds could be effective against other cancers .
Neurological Disorders
Due to its potential neuroprotective effects, there is interest in exploring this compound for treating neurodegenerative diseases. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties are particularly valuable in this context .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate, a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Physical Comparison
Key Observations :
Substituent Effects: The halogenated aryl group (2-bromo-5-fluorophenyl) in the target compound contrasts with the methoxy-substituted phenyl groups in analogs. The ethyl ester in and compounds may confer slower hydrolysis rates compared to the methyl ester in the target compound, affecting bioavailability .
Structural Complexity: The Dabigatran-related compound () incorporates a benzimidazole-pyridinyl scaffold, highlighting a stark contrast in complexity compared to the simpler aryl-propanoate structure of the target compound .
Biological Relevance :
- Thiazole and pyrazole rings () are common in bioactive molecules, suggesting that the target compound’s halogenated aryl group could be explored for similar receptor-binding applications, albeit with distinct electronic profiles .
Research Implications and Limitations
While the target compound’s halogenated structure offers unique physicochemical properties, direct biological data or industrial applications remain unverified in available literature. Further studies should prioritize:
Biological Activity
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate is a complex organic compound belonging to the class of aromatic esters. Its unique structure, featuring both bromo and fluoro substituents on the phenyl ring, significantly influences its biological activity. This article reviews the compound's biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate. It has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrF O3 |
| Molecular Weight | 367.21 g/mol |
| InChI Key | KXEWTZHGAMRSTH-UHFFFAOYSA-N |
The presence of halogen atoms (bromine and fluorine) in its structure suggests potential interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The bromo and fluoro substituents can enhance the compound's binding affinity to these targets, potentially modulating their activity.
- Enzyme Interaction : The compound may act as an enzyme inhibitor or substrate, influencing metabolic pathways.
- Receptor Modulation : It may bind to various receptors, altering signaling pathways that regulate cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Case Study : A derivative exhibited significant cytotoxicity against colon carcinoma HCT-15 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of electronegative groups like bromine was found crucial for enhancing antiproliferative activity against cancer cell lines .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that:
- Antibacterial Activity : Compounds with similar structural features demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) values ranging from 93.7 to 46.9 μg/mL were reported for related compounds, indicating strong antibacterial properties .
Research Applications
This compound serves various roles in scientific research:
- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
- Biochemical Assays : The compound can be employed as a probe in enzyme-substrate interaction studies.
- Material Science : Its unique properties make it suitable for developing specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate to ensure stability?
- Methodological Answer: Stability can be maintained by storing the compound in a sealed container under inert gas (e.g., nitrogen or argon) at temperatures below -20°C to prevent hydrolysis or thermal degradation. Moisture-sensitive analogs (e.g., phosphoramidites) require similar protocols to avoid decomposition . For short-term storage, refrigeration (3–8°C) in a dry, ventilated environment is advised, as seen in related benzyloxy-containing esters .
Q. How can the purity of this compound be assessed using analytical techniques?
- Methodological Answer:
- LC-MS/UV : Purity ≥95% can be confirmed via reversed-phase HPLC coupled with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) .
- NMR : ¹H/¹³C NMR spectroscopy resolves structural integrity, with aromatic protons (6.8–7.5 ppm) and ester carbonyl signals (~170 ppm) serving as key markers .
- Elemental Analysis : Validate C, H, Br, and F content against theoretical values to rule out impurities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is recommended if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., brominated intermediates) .
- Waste Disposal : Classify as hazardous waste and dispose via authorized facilities to prevent environmental release .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the (2-bromo-5-fluorophenyl)methoxy group into aromatic systems?
- Methodological Answer:
- Nucleophilic Aromatic Substitution : React 2-bromo-5-fluorobenzyl bromide with a phenolic intermediate (e.g., 4-hydroxyphenylpropanoate) under basic conditions (K₂CO₃ or Cs₂CO₃) in anhydrous acetonitrile at 60–80°C .
- Coupling Reactions : Use transition-metal catalysts (e.g., Pd for Suzuki-Miyaura coupling) to attach pre-functionalized bromo-fluorophenyl fragments to aryl boronic esters .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography (silica gel, gradient elution) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
- Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity by growing single crystals (solvent: DCM/hexane) and analyzing diffraction patterns .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 406.9987 for C₁₇H₁₅BrFO₃) to distinguish isobaric interferences .
Q. What strategies mitigate side reactions during esterification or methoxy-group installation?
- Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent unwanted substitutions .
- Low-Temperature Conditions : Conduct reactions at -20°C to suppress elimination or rearrangement pathways common in brominated intermediates .
- Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) or Hünig’s base to enhance esterification efficiency and reduce racemization .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer:
- Target Selection : Screen against peroxisome proliferator-activated receptors (PPARs) or kinases linked to fluorophenyl moieties’ bioactivity .
- Dose-Response Studies : Use a 10-point dilution series (1 nM–100 µM) in triplicate, with Rosiglitazone or WY-14643 as positive controls for PPAR activation .
- Data Analysis : Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism) and validate with orthogonal assays (e.g., SPR for binding affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
